The primary sources for the development of this compound include various research studies that focus on the design and synthesis of novel VEGF receptor 2 inhibitors. These studies highlight the importance of structure-activity relationship (SAR) analyses in optimizing compounds for enhanced inhibitory activity against VEGF receptor 2 kinase. The classification of this compound as a type II inhibitor is significant because it indicates its mechanism of action through allosteric modulation rather than direct competition with ATP for binding .
The synthesis of VEGF receptor 2 kinase inhibitor II typically involves several key steps:
For instance, in one study, a series of compounds were synthesized that demonstrated strong inhibitory activity against VEGF receptor 2 with IC50 values in the nanomolar range .
The molecular structure of VEGF receptor 2 kinase inhibitor II typically features a flat heteroaromatic ring system that occupies the ATP binding region. Key structural components include:
Molecular docking studies have shown that these compounds effectively occupy the active site while maintaining stability through multiple hydrogen bonds .
The chemical reactions involved in synthesizing VEGF receptor 2 kinase inhibitor II primarily include:
These reactions are optimized through varying conditions such as temperature, solvent systems, and catalysts to achieve high yields and purity .
The mechanism of action for VEGF receptor 2 kinase inhibitor II involves:
Studies have demonstrated that these inhibitors can significantly reduce cellular proliferation in cancer models by disrupting angiogenic signaling pathways .
The physical and chemical properties of VEGF receptor 2 kinase inhibitor II include:
Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to determine purity and stability under different conditions .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor, is a receptor tyrosine kinase that serves as the primary mediator of pathological angiogenesis in solid tumors. Upon binding to its ligand Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 activates downstream signaling cascades (including Phosphatidylinositol 3-Kinase/Protein Kinase B and Ras/Raf/Mitogen-Activated Protein Kinase pathways) that promote endothelial cell proliferation, migration, survival, and vascular permeability [4] [6]. Tumor cells secrete excess VEGF under hypoxic conditions, creating a pro-angiogenic switch that recruits new blood vessels to support tumor growth beyond 1–2 mm³ [6]. Beyond its canonical endothelial functions, VEGFR-2 is aberrantly expressed on cancer cells (e.g., gastric, breast, lung) where it directly enhances tumorigenicity and metastatic spread through angiogenesis-independent mechanisms. In gastric cancer, VEGFR-2 overexpression correlates with poor prognosis and drives cellular proliferation, invasion, and metastasis via upregulation of vitronectin, a glycoprotein involved in cell adhesion and motility [2].
VEGFR-2-dependent angiogenesis exhibits distinct morphological patterns in tumors:
Table 1: VEGFR-2 Signaling Pathways in Tumor Progression
| Signaling Pathway | Biological Outcome | Tumor Implications |
|---|---|---|
| Phosphatidylinositol 3-Kinase/Protein Kinase B | Endothelial cell survival; Vascular permeability | Enhanced nutrient delivery; Metastatic dissemination |
| Ras/Raf/Extracellular Signal-Regulated Kinase | Endothelial proliferation; Migration | Tumor angiogenesis; Vascular network expansion |
| Vitronectin upregulation | Cancer cell motility; Invasion | Metastasis in gastric cancer |
| Nuclear translocation (ligand-dependent) | Transcriptional regulation | Endothelial cell tube formation |
Reciprocal regulation between VEGFR-1 and VEGFR-2 further modulates tumor angiogenesis. In squamous cell carcinomas, tumor endothelium exhibits high VEGFR-1 and low VEGFR-2 expression—a reversal of the physiological ratio observed in normal tissues. VEGF signaling induces VEGFR-1 accumulation (via Protein Kinase B/Extracellular Signal-Regulated Kinase) while promoting VEGFR-2 ubiquitination and nuclear translocation (via c-Jun N-terminal Kinase/c-Jun), driving an endothelial phenotype optimized for survival rather than sprouting [8].
The central role of VEGFR-2 in tumor vasculature formation and its overexpression in diverse malignancies (e.g., renal cell carcinoma, hepatocellular carcinoma, colorectal cancer) make it a compelling target for anti-cancer therapy [4] [7]. Inhibition offers two key mechanistic advantages:
Clinically approved VEGFR-2 inhibitors (e.g., sorafenib, sunitinib) demonstrate efficacy but face limitations:
Table 2: Limitations of Current Vascular Endothelial Growth Factor Receptor 2 Inhibitors
| Limitation | Molecular Mechanism | Clinical Consequence |
|---|---|---|
| Compensatory angiogenesis | Upregulation of Fibroblast Growth Factor, Platelet-Derived Growth Factor | Reduced long-term efficacy |
| Vascular co-option | Tumor cell migration along existing vessels | Evasion of anti-angiogenic effects |
| Heterogeneous response | Variable VEGFR-2 expression; Tumor microenvironment differences | Inconsistent patient responses |
| Redundant signaling | Co-activation of Epidermal Growth Factor Receptor, c-Met | Acquired resistance |
Next-generation strategies aim to overcome these challenges through:
The Asp-Phe-Gly motif in VEGFR-2 represents a critical pharmacophoric anchor. Optimized inhibitors incorporate:
These advances highlight the evolving rationale for VEGFR-2 targeting: from broad anti-angiogenic effects toward precision strategies disrupting tumor-specific signaling nodes.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: